molecular formula C21H15BrN2O3S B3573297 N~1~-(6-BROMO-2-OXO-4-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)-1-BENZENESULFONAMIDE

N~1~-(6-BROMO-2-OXO-4-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)-1-BENZENESULFONAMIDE

Cat. No.: B3573297
M. Wt: 455.3 g/mol
InChI Key: UVRIJXJZWRHTGI-UHFFFAOYSA-N
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Description

WAY-235289 is a chemical compound that has garnered interest in scientific research due to its potential applications in various fields. It is known for its unique chemical structure and properties, which make it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-235289 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:

    Formation of the Core Structure: The initial step involves the formation of the core structure through a series of reactions, including condensation and cyclization reactions.

    Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to the core structure. This may include halogenation, alkylation, and acylation reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of WAY-235289 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

WAY-235289 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: WAY-235289 can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

WAY-235289 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: WAY-235289 is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of WAY-235289 involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various physiological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

WAY-235289 is compared with other similar compounds to highlight its uniqueness:

The uniqueness of WAY-235289 lies in its specific chemical structure, which imparts distinct properties and effects compared to other similar compounds.

Properties

IUPAC Name

N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2O3S/c22-15-11-12-18-17(13-15)19(14-7-3-1-4-8-14)20(21(25)23-18)24-28(26,27)16-9-5-2-6-10-16/h1-13,24H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRIJXJZWRHTGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(6-BROMO-2-OXO-4-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)-1-BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-(6-BROMO-2-OXO-4-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)-1-BENZENESULFONAMIDE
Reactant of Route 3
N~1~-(6-BROMO-2-OXO-4-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)-1-BENZENESULFONAMIDE
Reactant of Route 4
N~1~-(6-BROMO-2-OXO-4-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)-1-BENZENESULFONAMIDE
Reactant of Route 5
N~1~-(6-BROMO-2-OXO-4-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)-1-BENZENESULFONAMIDE
Reactant of Route 6
N~1~-(6-BROMO-2-OXO-4-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)-1-BENZENESULFONAMIDE

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